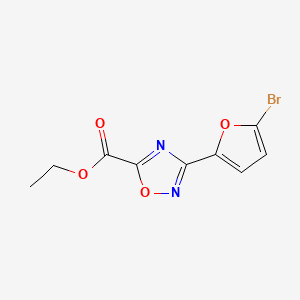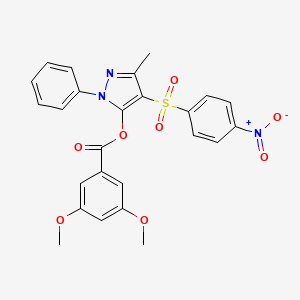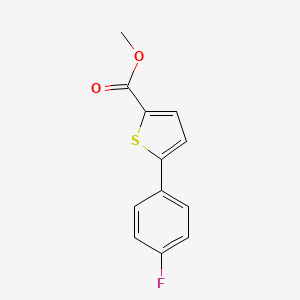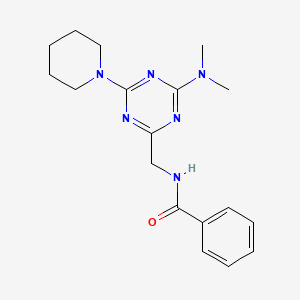![molecular formula C20H18FNO4 B2664666 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010886-37-9](/img/structure/B2664666.png)
3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochromic Properties and Applications
Compounds with a [1,3]oxazine ring, similar to 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, exhibit photochromic properties, where the ring opens upon excitation, generating zwitterionic isomers. These properties are utilized in the development of materials that respond to light, with potential applications in optical data storage and photo-switchable devices. The research conducted by Deniz et al. (2009) highlights the substituent effects on the photochromism of bichromophoric oxazines, offering insights into how different substitutions can alter photochemical behaviors (Deniz, Tomasulo, Sortino, & Raymo, 2009).
Synthetic and Biological Activity
The synthesis and biological activities of related oxazine compounds have been explored, demonstrating their potential in creating biologically active molecules. For example, the study by Bobek et al. (1979) on the synthesis and biological activity of 5-fluoro-1,3-oxazine-2,6(3H)-dione provides a foundation for understanding the antimicrobial and anticancer potentials of oxazine derivatives. These studies underscore the versatility of oxazine compounds in drug discovery and development (Bobek, Kuhar, & Bloch, 1979).
Heterocyclic Chemistry and Applications
The broad research on oxazine compounds, including those similar to this compound, extends into heterocyclic chemistry, where these compounds serve as precursors for the synthesis of complex molecular structures with diverse applications. The synthesis and characterization of heterocyclic derivatives, as outlined by Pancrazzi et al. (2017), demonstrate the application of oxazine compounds in creating new materials with potential use in chemical sensors, pharmaceuticals, and optoelectronic devices (Pancrazzi, Motti, Costa, Mancuso, Gabriele, & D. Ca', 2017).
Advanced Materials and Functionalization
The functionalization of oxazine compounds enables the development of advanced materials with specific properties, such as enhanced fluorescence or thermal stability. Research by Kiskan and Yagcı (2007) into thermally curable benzoxazine monomers with photodimerizable coumarin groups exemplifies the innovative approaches to material science facilitated by the versatile chemistry of oxazine derivatives. These materials find applications in coatings, adhesives, and the electronics industry, showcasing the practical implications of oxazine chemistry in creating functional and responsive materials (Kiskan & Yagcı, 2007).
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-24-9-8-22-10-16-18(26-12-22)7-6-15-19(23)17(11-25-20(15)16)13-2-4-14(21)5-3-13/h2-7,11H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWMJRIPBYLVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2664597.png)
![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)
![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)
![4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2664605.png)
![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)
